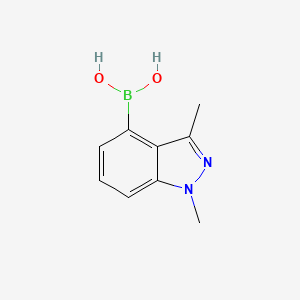
1,3-Dimethyl-1H-indazole-4-boronic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “1,3-Dimethyl-1H-indazole-4-boronic acid” is represented by the linear formula C9H11BN2O2 . The InChI code for this compound is 1S/C9H11BN2O2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,3-Dimethyl-1H-indazole-4-boronic acid” include a molecular weight of 190.01 . It is recommended to be stored at 2-8°C . The compound is in solid-powder form .
Applications De Recherche Scientifique
Synthesis of Imidazole Derivatives
Imidazole derivatives are known for their wide range of biological activities. The boronic acid moiety of 1,3-Dimethyl-1H-indazole-4-boronic acid can be utilized in cross-coupling reactions to synthesize various imidazole derivatives. These derivatives have shown potential in antibacterial, antifungal, and antiviral therapies .
Development of Antitumor Agents
The structural motif of indazole is significant in medicinal chemistry, particularly in the design of antitumor agents. Researchers can use 1,3-Dimethyl-1H-indazole-4-boronic acid to develop novel compounds that may inhibit tumor growth or proliferation .
Anti-inflammatory Applications
Indazole derivatives are also explored for their anti-inflammatory properties. The boronic acid group in 1,3-Dimethyl-1H-indazole-4-boronic acid can be a key fragment in creating new anti-inflammatory drugs, potentially offering alternative treatments for inflammatory diseases .
Antidiabetic Drug Synthesis
The indazole core is present in several antidiabetic drugs. Scientists can leverage 1,3-Dimethyl-1H-indazole-4-boronic acid in the synthesis of new antidiabetic medications, which could help manage blood sugar levels in diabetic patients .
Creation of Antihelmintic Compounds
Compounds containing the indazole ring, such as 1,3-Dimethyl-1H-indazole-4-boronic acid, can be used to synthesize antihelmintic drugs. These drugs are crucial in treating parasitic worm infections, which are a significant health concern in many parts of the world .
Research in Neurodegenerative Diseases
The indazole structure is being studied for its potential role in treating neurodegenerative diseases. 1,3-Dimethyl-1H-indazole-4-boronic acid could be used to develop compounds that may protect nerve cells or improve cognitive functions in diseases like Alzheimer’s and Parkinson’s .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that indazole derivatives are key components in functional molecules used in a variety of applications . For instance, the 1H-indazole-3-amine structure has been demonstrated to be an effective hinge-binding fragment, binding effectively with the hinge region of tyrosine kinase .
Mode of Action
It’s known that indazole derivatives interact with their targets in various ways depending on the functional groups and substitution patterns around the ring .
Biochemical Pathways
Indazole derivatives are known to be involved in a broad range of chemical and biological properties .
Pharmacokinetics
It’s known that the suzuki–miyaura cross-coupling reaction, which is widely used in the formation of carbon-carbon bonds, involves organoboron reagents like boronic acids . This could potentially impact the bioavailability of the compound.
Result of Action
It’s known that certain indazole derivatives have shown antitumor activity .
Action Environment
The synthesis of indazole derivatives is known to be influenced by various factors, including the reaction conditions and the functional groups involved .
Propriétés
IUPAC Name |
(1,3-dimethylindazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BN2O2/c1-6-9-7(10(13)14)4-3-5-8(9)12(2)11-6/h3-5,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVAPXDGNGQWPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=NN(C2=CC=C1)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-1H-indazole-4-boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



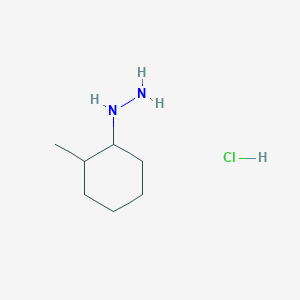
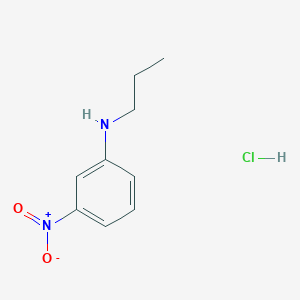
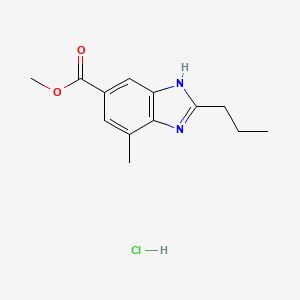
![2-(3-Pyridinyl)-2,5-diazabicyclo[2.2.2]octane](/img/structure/B1386998.png)
![(3-Morpholin-4-ylpropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1386999.png)
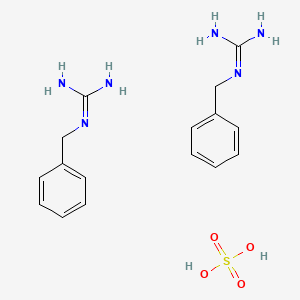
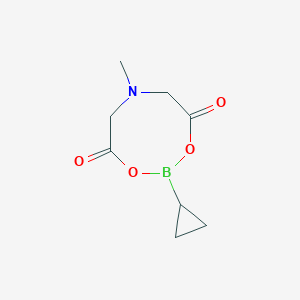

![magnesium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate](/img/structure/B1387004.png)
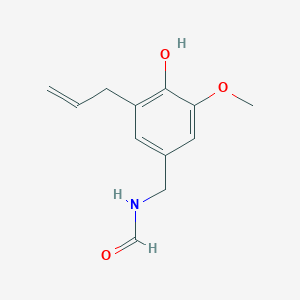
![4-{[5-(4-Isopropylphenyl)-4-methyl-1,1-dioxido-3-oxoisothiazol-2(3H)-yl]methyl}benzoic acid](/img/structure/B1387010.png)
![N,2-Dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl]propan-2-amine](/img/structure/B1387011.png)
![2-(Phenylmethyl)-2-azabicyclo[3.1.1]heptane-1-carbonitrile](/img/structure/B1387014.png)
![Ethyl 2-({3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1387015.png)